molecular formula C14H12N2O4 B2508283 N-(3-methoxyphenyl)-4-nitrobenzamide CAS No. 91099-19-3

N-(3-methoxyphenyl)-4-nitrobenzamide

Cat. No. B2508283
CAS RN: 91099-19-3
M. Wt: 272.26
InChI Key: HSGXEHBNABOKOE-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-4-nitrobenzamide” is a chemical compound. Its structure and properties would be similar to other benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-methoxyphenyl)-4-nitrobenzamide” would depend on its specific structure and the conditions under which the reactions are carried out. Unfortunately, specific reactions or analysis for this compound were not found .

Scientific Research Applications

Corrosion Inhibition

N-(3-methoxyphenyl)-4-nitrobenzamide derivatives demonstrate significant potential in corrosion inhibition studies. For instance, research indicates that electron-releasing methoxy substituents enhance the efficiency of these compounds as corrosion inhibitors, particularly in acidic environments. This is supported by electrochemical impedance spectroscopy and polarization studies, revealing these derivatives as effective interface corrosion inhibitors (Mishra et al., 2018).

Chemical Synthesis and Characterization

There has been considerable interest in synthesizing and characterizing various derivatives of N-(3-methoxyphenyl)-4-nitrobenzamide. Studies involve the use of different spectroscopic techniques like FTIR, NMR, and density functional theory (DFT) investigations for detailed structural analysis of these compounds (Al‐Sehemi et al., 2017).

Pharmaceutical Research

In the pharmaceutical domain, some derivatives of N-(3-methoxyphenyl)-4-nitrobenzamide have been investigated for their potential therapeutic effects, such as antifibrillatory activity. Certain analogs have shown enhanced potency and longer duration of action compared to established drugs (Davydova et al., 2000).

Material Science and Catalysis

Research in material science has also explored the applications of N-(3-methoxyphenyl)-4-nitrobenzamide derivatives in the synthesis of cyclometalated complexes. These complexes are used in catalysis, particularly in C–H bond functionalization reactions, showcasing their significance in organic synthesis (Zhou et al., 2018).

Potential Applications in Neuropharmacology

In neuropharmacology, certain compounds structurally related to N-(3-methoxyphenyl)-4-nitrobenzamide have been studied for their psycho- and neurotropic properties. These investigations aim to identify potential psychoactive compounds for treating various neurological disorders (Podolsky et al., 2017).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGXEHBNABOKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-nitrobenzamide

Synthesis routes and methods

Procedure details

Using m-anisidine (2.50 g, 15.0 mmol) and 4-nitrobenzoic acid (2.03 g, 16.5 mmol), the procedure of Reference Example 16 was repeated to obtain 3.80 g (93.2%) of the title compound in the form of light yellow needle crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Yield
93.2%

Citations

For This Compound
1
Citations
WP Hu, YK Chen, CC Liao, HS Yu, YM Tsai… - Bioorganic & medicinal …, 2010 - Elsevier
Photodynamic therapy (PDT) employing exogenous photosensitizers is currently being approved for treatment of basal cell carcinoma (BCC). 2-(4-Aminophenyl)benzothiazoles (6) …
Number of citations: 77 www.sciencedirect.com

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